molecular formula C20H12Cl2N2OS B2554380 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide CAS No. 477569-72-5

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide

Cat. No. B2554380
M. Wt: 399.29
InChI Key: IJHMEMSUDDJBMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide and related compounds involves multiple steps, including the formation of intermediates and the use of various reagents to achieve the desired chemical structure. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves the creation of high-affinity inhibitors through structure-activity relationship (SAR) studies and biochemical characterization . Similarly, the synthesis of 2-(phenylthiocarbamoyl)-N-(benzothiazol-2-yl)-3-phenyl-3-oxopropanamide from its precursor and subsequent reactions with activated chlorocompounds to create poly-substituted thiophenes and 1,3,4-thiadiazoles is another example of the complex synthetic routes taken to produce these compounds .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed through various spectroscopic methods such as NMR and IR spectroscopy, as well as mass spectrometry. For example, the structure of a new derivative of 1,3,4-thiadiazole was confirmed by 1H and 13C NMR spectroscopy data . Additionally, a single crystal X-ray study was reported for N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide to determine its conformational features .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include cyclocondensation reactions, condensation with various substituted aromatic aldehydes, and dehydrosulfurization reactions. For instance, the synthesis of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives involved cyclocondensation of carbohydrazones with thioglycolic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are crucial for their potential applications. The compounds synthesized in these studies were found to have significant biological activities, including psychotropic, anti-inflammatory, cytotoxic, and antimicrobial effects. For example, the compounds in study were found to have marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some demonstrated antimicrobial action. These properties are often correlated with their structural characteristics and physicochemical parameters.

Scientific Research Applications

Antitumor Activity

  • N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide derivatives display potent and selective antitumor activity against breast, ovarian, colon, and renal cell lines. Metabolism plays a central role in the mode of action, with N-acetylation and oxidation being the main metabolic transformations (Chua et al., 1999; Shi et al., 1996). Compounds related to N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide have been shown to generate DNA adducts in sensitive tumor cells, which suggests a mechanism involving DNA damage (Leong et al., 2003).

Antimicrobial Properties

  • Some derivatives of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide have exhibited potent antimicrobial activity, more pronounced against Gram-positive bacterial strains. This suggests their potential use as novel antimicrobial agents (Bikobo et al., 2017).

Chemical Synthesis and Sensing Applications

  • Research has also focused on the synthesis methodologies and applications in sensing. For instance, benzothiazole-based derivatives have been used as chemosensors for physiological pH sensing, demonstrating their utility beyond pharmaceutical applications (Li et al., 2018).

Future Directions

Benzothiazole derivatives have been extensively studied for their potential biological activities, and there is ongoing research into their synthesis and applications . Future research may focus on improving the synthetic processes and exploring new biological activities of these compounds .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2OS/c21-12-9-10-15(22)14(11-12)19(25)23-16-6-2-1-5-13(16)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHMEMSUDDJBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide

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